3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate
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Overview
Description
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications. The presence of the pyrimidinone ring structure contributes to its diverse chemical reactivity and potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate can be achieved through a multicomponent reaction known as the Biginelli reaction. This involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction is typically catalyzed by Lewis acids or solid acids such as silica-supported catalysts .
Industrial Production Methods
In industrial settings, the synthesis of dihydropyrimidinones, including this compound, is often carried out using solvent-free conditions to enhance yield and reduce environmental impact. Catalysts like Ziegler–Natta systems or Montmorillonite-KSF are employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidinones, which can exhibit enhanced biological activities .
Scientific Research Applications
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidin-2(1H)-ones: These compounds share the pyrimidinone ring structure and exhibit similar biological activities.
Hexahydroisoquinolin derivatives: Known for their enzyme inhibitory properties and therapeutic potential.
Uniqueness
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl and methyl groups enhances its interaction with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
54424-35-0 |
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Molecular Formula |
C7H12N2O5S |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
1-ethyl-3-methylpyrimidin-3-ium-2-one;hydrogen sulfate |
InChI |
InChI=1S/C7H11N2O.H2O4S/c1-3-9-6-4-5-8(2)7(9)10;1-5(2,3)4/h4-6H,3H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
NUBRCDJUPHBBON-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=CC=[N+](C1=O)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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